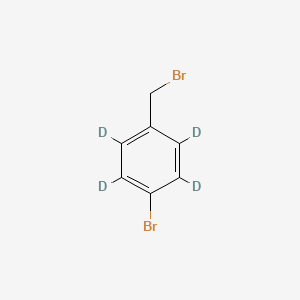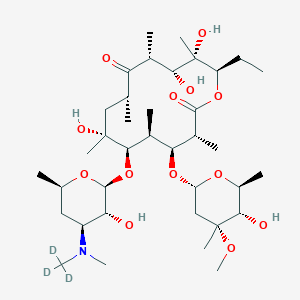![molecular formula C19H19NO5Se B12400995 4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole is a synthetic organic compound that features a unique combination of a selenonyl group and an indole moiety. The presence of the 3,4,5-trimethoxyphenyl group adds to its structural complexity and potential biological activity. This compound is of interest in various fields of research due to its potential pharmacological properties and its role as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Selenonyl Group: The selenonyl group can be introduced through the reaction of the indole derivative with a selenonyl chloride reagent under basic conditions.
Attachment of the 3,4,5-Trimethoxyphenyl Group: The final step involves the coupling of the selenonyl-indole intermediate with a 3,4,5-trimethoxyphenyl derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The selenonyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the selenonyl group, yielding the corresponding indole derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Indole derivatives without the selenonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target proteins such as tubulin, heat shock proteins, and enzymes involved in oxidative stress.
Pathways Involved: It may interfere with cell division, induce apoptosis, and modulate oxidative stress pathways, leading to its potential anti-cancer and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Combretastatin A-1: A potent tubulin-binding agent with a similar trimethoxyphenyl group.
Podophyllotoxin: An anti-cancer agent that also contains a trimethoxyphenyl moiety.
Colchicine: An anti-gout agent with a trimethoxyphenyl group that inhibits tubulin polymerization.
Uniqueness
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole is unique due to the presence of the selenonyl group, which imparts distinct chemical and biological properties. This differentiates it from other compounds with similar structural features but lacking the selenonyl moiety.
特性
分子式 |
C19H19NO5Se |
|---|---|
分子量 |
420.3 g/mol |
IUPAC名 |
4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole |
InChI |
InChI=1S/C19H19NO5Se/c1-23-17-11-14(12-18(24-2)19(17)25-3)26(21,22)10-8-13-5-4-6-16-15(13)7-9-20-16/h4-12,20H,1-3H3/b10-8+ |
InChIキー |
XYWOAVZREMLXJO-CSKARUKUSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)[Se](=O)(=O)/C=C/C2=C3C=CNC3=CC=C2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)[Se](=O)(=O)C=CC2=C3C=CNC3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12400916.png)
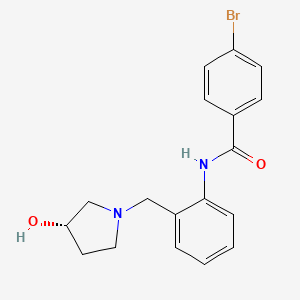

![N-[(3-Methoxyphenyl)methyl]adenosine](/img/structure/B12400959.png)
![Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate](/img/structure/B12400966.png)
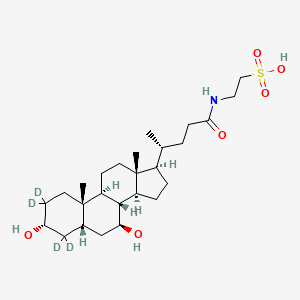
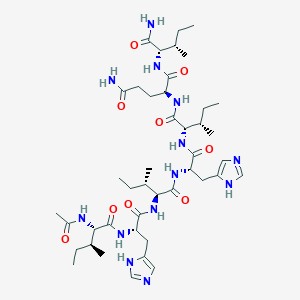
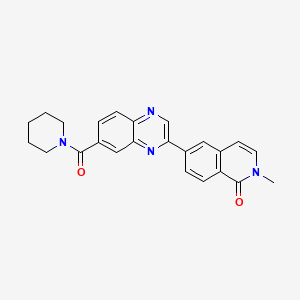

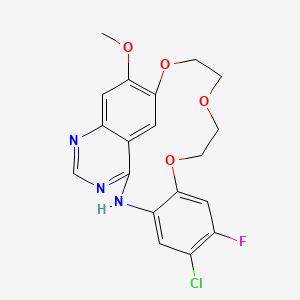
![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)
